molecular formula C8H23NO7P2 B093647 Diphosphoric acid, compd. with N-butyl-1-butanamine CAS No. 16687-06-2

Diphosphoric acid, compd. with N-butyl-1-butanamine

Cat. No. B093647
CAS RN: 16687-06-2
M. Wt: 307.22 g/mol
InChI Key: GFFBAXKJVPVOAP-UHFFFAOYSA-N
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Description

Diphosphoric acid, compd. with N-butyl-1-butanamine is a chemical compound that has been widely studied in scientific research. It is commonly referred to as DBB and is used as a catalyst in various chemical reactions.

Scientific Research Applications

Proton Conduction Mechanism

Diphosphoric acid (H4P2O7) demonstrates significant ionic conductivity under specific conditions, making it a crucial substance in proton conduction studies. Researchers used ab initio molecular dynamics simulations and NMR spectroscopy to understand its ionic conductivity mechanisms, finding that the central oxygen of the molecule is excluded from hydrogen bonding. This exclusion increases the acidity of H4P2O7 and minimally decreases hydrogen bond network frustration, facilitating efficient structural diffusion of protons (Krueger et al., 2015).

Bone Imaging Agent Development

A study on the preparation and reaction kinetics of a bone imaging agent using a diphosphonic acid ligand highlights the potential of diphosphoric acid derivatives in medical imaging. This particular study focused on the development of a new diphosphonic acid ligand and its efficient labeling with a radioactive isotope for bone imaging (Xiao Yong-mei, 2011).

Phosphoric Acid Recovery

Research into the extraction of phosphoric acid using a mixture of solvents, including diphosphoric acid derivatives, offers insights into the industrial-scale production of purified phosphoric acid. This study provides valuable data on the distribution ratios of H3PO4 and water during extraction, crucial for understanding the practical applications of diphosphoric acid compounds in industry (Assuncao et al., 2017).

Chemical Synthesis and Catalysis

Diphosphoric acid compounds also play a role in chemical synthesis and catalysis. For example, the synthesis of optically active diphosphetanyl from tert-butylphosphine, where diphosphoric acid derivatives are crucial intermediates, demonstrates their application in producing compounds with specific optical properties (Imamoto et al., 2004).

properties

CAS RN

16687-06-2

Product Name

Diphosphoric acid, compd. with N-butyl-1-butanamine

Molecular Formula

C8H23NO7P2

Molecular Weight

307.22 g/mol

IUPAC Name

N-butylbutan-1-amine;phosphono dihydrogen phosphate

InChI

InChI=1S/C8H19N.H4O7P2/c1-3-5-7-9-8-6-4-2;1-8(2,3)7-9(4,5)6/h9H,3-8H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

GFFBAXKJVPVOAP-UHFFFAOYSA-N

SMILES

CCCCNCCCC.OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCCCNCCCC.OP(=O)(O)OP(=O)(O)O

Other CAS RN

59562-58-2
16687-06-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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